![molecular formula C23H26ClN5O B2687047 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one CAS No. 2034597-71-0](/img/structure/B2687047.png)
3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H26ClN5O and its molecular weight is 423.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a chlorophenyl group and a tetrahydropyrazino-indazole moiety, which are significant for its interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₂₃ClN₄O |
Molecular Weight | 348.86 g/mol |
Antimicrobial Activity
Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl-piperazine have shown activity against various bacterial strains. The compound's structural components may contribute to its efficacy against pathogens.
Case Study: Antimicrobial Testing
A study evaluating the antimicrobial activity of related compounds reported minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli . Although direct data on the specific compound is limited, these findings suggest potential antimicrobial properties.
Anticancer Activity
The biological activity of compounds with similar structural features has been explored in cancer research. The presence of the piperazine ring and the indazole moiety may enhance interactions with cellular targets involved in cancer progression.
Research Findings:
A study on fused heterocyclic compounds indicated that they could inhibit specific protein kinases involved in cancer cell signaling pathways . This suggests that our compound might also engage in similar mechanisms, warranting further investigation into its anticancer potential.
The mechanism of action for compounds like this compound likely involves:
- Receptor Binding: Interaction with various receptors (e.g., serotonin or dopamine receptors) due to its piperazine structure.
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways or signal transduction.
Pharmacokinetics
Understanding the pharmacokinetics of such compounds is crucial for determining their therapeutic viability. Studies on similar compounds have shown variable absorption rates and half-lives depending on their chemical structure.
Parameter | Value (Example Compound) |
---|---|
Absorption | Rapid (Varies by structure) |
Half-life | 4 - 12 hours |
Metabolism | Hepatic (CYP450 involvement) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., HOBt/TBTU) in anhydrous DMF or THF. For example, piperazine intermediates are reacted with chloroarylpropanoic acid derivatives under nitrogen atmosphere, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) . Kinetic monitoring (HPLC or TLC) ensures reaction completion. Yield optimization may require adjusting stoichiometric ratios of reagents (e.g., NEt₃ as a base) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed [M+H]⁺ vs. calculated).
- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- X-ray crystallography for absolute configuration determination, particularly for chiral centers in the piperazine-tetrahydropyrazinoindazolyl moiety .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Methodological Answer :
- Receptor binding assays : Target receptors (e.g., serotonin/dopamine receptors) using radioligand displacement (e.g., [³H]-spiperone for D₂-like receptors).
- Enzyme inhibition studies : For kinase or protease targets, use fluorogenic substrates (e.g., ATPase activity assays).
- Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Systematic substitution : Modify the chlorophenyl group (e.g., para/meta substituents) or piperazine linker (e.g., alkylation vs. acylation).
- Computational docking : Use AutoDock Vina to predict binding poses against homologous receptors (e.g., 5-HT₁A vs. 5-HT₂A).
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Asp³.³² in GPCRs) .
- Validate hypotheses via parallel synthesis and in vitro testing .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental partitioning : Use OECD 117 shake-flask assays to measure logP and assess bioaccumulation potential.
- Degradation studies : Perform hydrolysis (pH 4–9 buffers) and photolysis (UV irradiation, λ = 254 nm) to identify breakdown products (LC-MS/MS analysis) .
- Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201), with EC₅₀ calculations .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models (e.g., RevMan software).
- Methodological audit : Compare assay conditions (e.g., cell line viability, ligand concentrations) to identify confounding variables .
- Dose-response reevaluation : Reproduce experiments with standardized protocols (e.g., EC₅₀ determination under identical buffer/pH conditions) .
Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxylation) to reduce logP if >5.
- Prodrug design : Mask amine groups with acetyl or PEGylated moieties for enhanced absorption.
- In situ perfusion assays : Use rat intestinal models to measure permeability (e.g., SPIP technique) .
Q. Methodological Tables
Table 1: Key Synthetic Reagents and Conditions
Step | Reagents/Conditions | Purpose | Reference |
---|---|---|---|
1 | HOBt, TBTU, NEt₃, DMF, 0–5°C | Carbodiimide-mediated coupling | |
2 | Silica gel (CH₂Cl₂/MeOH 95:5) | Purification | |
3 | HRMS (ESI⁺), NMR (DMSO-d₆) | Structural confirmation |
Table 2: Ecotoxicological Testing Parameters
Test Organism | Protocol | Endpoint | Reference |
---|---|---|---|
Daphnia magna | OECD 202 | 48h EC₅₀ | |
Algae | OECD 201 | 72h growth inhibition |
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O/c24-18-5-3-4-17(16-18)8-9-21(30)27-12-14-28(15-13-27)23-22-19-6-1-2-7-20(19)26-29(22)11-10-25-23/h3-5,10-11,16H,1-2,6-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVBRQPQSPUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.